2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide
CAS No.: 477868-83-0
Cat. No.: VC7543452
Molecular Formula: C24H18ClN3O2S2
Molecular Weight: 480
* For research use only. Not for human or veterinary use.
![2-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide - 477868-83-0](/images/structure/VC7543452.png)
Specification
CAS No. | 477868-83-0 |
---|---|
Molecular Formula | C24H18ClN3O2S2 |
Molecular Weight | 480 |
IUPAC Name | 2-chloro-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide |
Standard InChI | InChI=1S/C24H18ClN3O2S2/c25-18-9-3-1-7-16(18)22(29)26-20-11-5-6-12-21(20)31-13-15-14-32-24-27-19-10-4-2-8-17(19)23(30)28(15)24/h1-12,15H,13-14H2,(H,26,29) |
Standard InChI Key | PHLVKMVVMAJFFS-UHFFFAOYSA-N |
SMILES | C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=CC=C5Cl |
Introduction
Chemical Identification and Nomenclature
Systematic Nomenclature and Synonyms
The 3-chloro analogue is recognized by multiple identifiers:
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IUPAC Name: 3-chloro-N-[2-[(5-oxo-2,3-dihydro- thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide .
Table 1: Key Identifiers for the 3-Chloro Analogue
Property | Value |
---|---|
PubChem CID | 5214304 |
Molecular Formula | C<sub>24</sub>H<sub>18</sub>ClN<sub>3</sub>O<sub>2</sub>S<sub>2</sub> |
Molecular Weight | 480.0 g/mol |
InChIKey | OAQKFDYYLOSGLO-UHFFFAOYSA-N |
SMILES | C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC(=CC=C5)Cl |
Molecular Structure and Physicochemical Properties
Structural Features
The 3-chloro analogue comprises a thiazolo[2,3-b]quinazolin-5-one core fused with a benzamide moiety via a methylsulfanyl linker. Key structural attributes include:
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Thiazoloquinazoline Core: A bicyclic system integrating a thiazole ring (S1/N2/C3/C4/C5) and a quinazolinone scaffold (N6/C7–C12/O2) .
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Chlorinated Benzamide: A 3-chlorobenzoyl group attached to an ortho-substituted phenyl ring through a carboxamide bond .
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Methylsulfanyl Bridge: A –CH<sub>2</sub>S– unit connecting the quinazolinone and phenyl groups .
Computational Descriptors
Synthetic and Analytical Data
Synthetic Routes
While no explicit synthesis is reported for the target compound, analogous thiazoloquinazoline derivatives are typically synthesized via:
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Cyclocondensation: Reaction of aminothiazoles with ketones or aldehydes under acidic conditions.
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Sulfanyl Bridging: Alkylation of thiol-containing intermediates with halogenated linkers .
Spectroscopic Characterization
Hypothetical analytical data for the 3-chloro analogue can be inferred from related structures:
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<sup>1</sup>H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), methylsulfanyl (–SCH<sub>2</sub>–, δ 3.5–4.0 ppm), and quinazolinone carbonyl (δ 165–170 ppm in <sup>13</sup>C NMR) .
Related Compounds and Pharmacological Analogues
Patent-Based Analogues
A 2010 patent (EP2520575A1) discloses structurally similar 1,3,4-oxadiazole-2-carboxamides with thiazolo[4,5-b]pyridine cores . For example:
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Compound 5: 2-Morpholin-4-yl-5-phenyl- thiazolo[4,5-b]pyridine-7-carboxamide .
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Compound 12: N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-tert-butylphenyl)benzamide .
Table 2: Comparative Analysis of Key Analogues
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